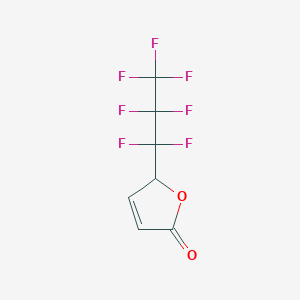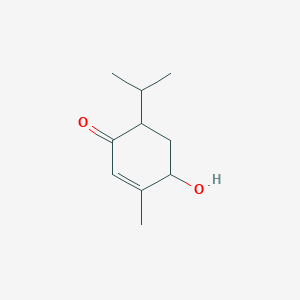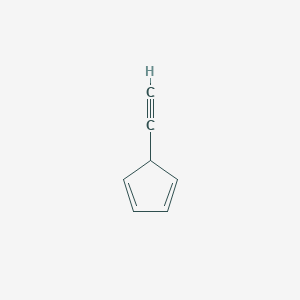
1,3-Cyclopentadiene, 5-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 5-ethynyl- is an organic compound with the molecular formula C7H6 It is a derivative of cyclopentadiene, where an ethynyl group is attached to the 5th position of the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5-ethynyl- typically involves the reaction of cyclopentadiene with ethynyl-containing reagents under specific conditions. One common method is the reaction of cyclopentadiene with acetylene in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 5-ethynyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene, 5-ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 1,3-Cyclopentadiene, 5-ethyl-.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted cyclopentadienes.
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 5-ethynyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various cyclopentadienyl derivatives, which are important ligands in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of cyclopentadiene derivatives in drug development and delivery systems.
Industry: In the industrial sector, 1,3-Cyclopentadiene, 5-ethynyl- is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, 5-ethynyl- involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biological targets, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the ethynyl group.
1,3-Cyclopentadiene, 5-ethyl-: A derivative with an ethyl group instead of an ethynyl group.
Cyclopentadiene: A simpler compound with a single cyclopentadiene ring.
Uniqueness
1,3-Cyclopentadiene, 5-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. The ethynyl group enhances the compound’s ability to participate in various chemical reactions and form stable complexes with metals and other molecules.
Propriétés
Numéro CAS |
162794-04-9 |
|---|---|
Formule moléculaire |
C7H6 |
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
5-ethynylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H6/c1-2-7-5-3-4-6-7/h1,3-7H |
Clé InChI |
PCMMQWFXLQBFJC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
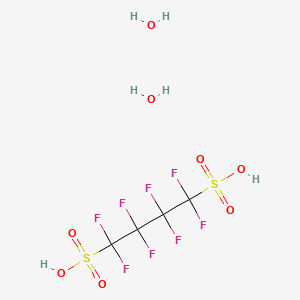
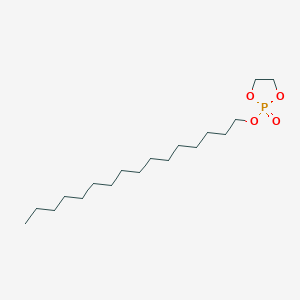
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

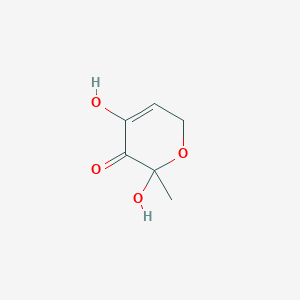
acetate](/img/structure/B12548326.png)
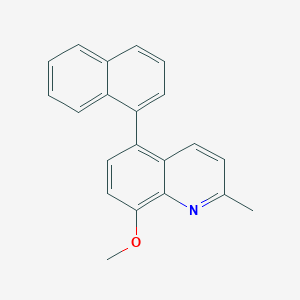

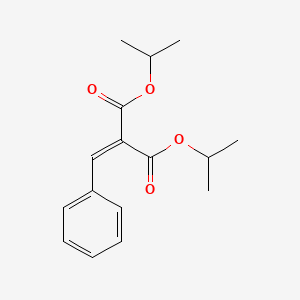
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
